molecular formula C14H19NO2 B12686897 Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate CAS No. 54362-72-0

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate

Cat. No.: B12686897
CAS No.: 54362-72-0
M. Wt: 233.31 g/mol
InChI Key: ZYZOATXKGVZVGM-UHFFFAOYSA-N
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Description

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is a heterocyclic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is known for its unique structure, which includes a methyl ester group and an amino group attached to a phenyl ring. It is used primarily in experimental and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate typically involves the reaction of 4-aminophenylpropionic acid with 2-methylallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

54362-72-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate

InChI

InChI=1S/C14H19NO2/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4/h5-8,11,15H,1,9H2,2-4H3

InChI Key

ZYZOATXKGVZVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC

Origin of Product

United States

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